1-(2-Aminophenyl)-2-chloroethanone

概要

説明

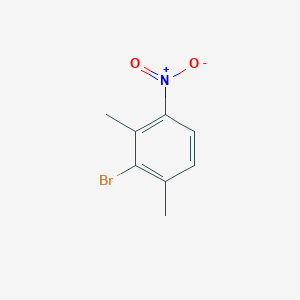

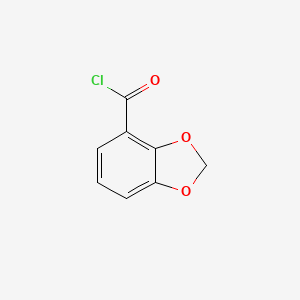

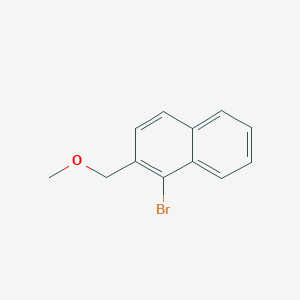

The compound "1-(2-Aminophenyl)-2-chloroethanone" is a chemical of interest in various synthetic pathways for the production of pharmaceuticals and other organic molecules. It is closely related to 2-amino-1-phenylethanone, which is a key intermediate in the synthesis of thiazolidinones, benzoxazines, and amino alcohols, as demonstrated in the studies provided . The compound's structure, which includes an amino group attached to a phenyl ring and a chloroethanone moiety, makes it a versatile precursor for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, a one-pot three-component reaction has been developed to synthesize thiazolidinones using 2-amino-1-phenylethanone hydrochloride, an aromatic aldehyde, and mercaptoacetic acid, showcasing the compound's reactivity and potential for efficient synthesis . Additionally, the synthesis of 3,4-dihydro-1,4-benzoxazines has been achieved through a Cu(OAc)2-catalyzed three-component reaction involving o-aminophenols, acyl chlorides, and 1,2-dichloroethane, indicating the utility of chlorinated compounds in facilitating complex reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For example, the crystal structure of (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a compound with a similar aminophenyl moiety, was determined to confirm its structure and investigate its supramolecular properties . Such studies are crucial for understanding the geometric and electronic properties that govern the reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of aminophenyl compounds has been demonstrated in various reactions. The Claisen–Schmidt condensation reaction has been used to prepare chalcones, which are key precursors for the synthesis of alkaloids . Furthermore, the synthesis of a stable dication from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde highlights the ability of these compounds to participate in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenyl compounds are influenced by their molecular structure. The presence of amino and chloro groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds . These interactions can affect the compound's solubility, melting point, and other physical properties, which are important for its handling and use in chemical syntheses.

科学的研究の応用

Synthesis of Substituted Indoles

1-(2-Aminophenyl)-2-chloroethanone plays a crucial role in the synthesis of substituted indoles. Indoles are significant in pharmaceutical and chemical industries due to their presence in many natural products and biologically active compounds. A synthesis method has been established using 1-(2-Aminophenyl)-2-chloroethanone as a core structure for generating substituted indoles. This method features a [1,2]-aryl migration mechanism and is significant for its regioselective control, offering a practical way to create diverse indoles (Pei et al., 2009).

Preparation of Stable Dications

Research demonstrates the use of 1-(2-Aminophenyl)-2-chloroethanone in the synthesis of stable dications. The compound is synthesized and reacted with other chemicals to form a novel stable dication, which is significant in the field of coordination chemistry and potentially in materials science. This process includes a detailed X-ray structural analysis, demonstrating the formation and characteristics of the dication (Keypour et al., 2009).

Catalysis of Oxygen Reduction

1-(2-Aminophenyl)-2-chloroethanone derivatives have been studied in the context of oxygen reduction catalysis. For instance, research involving fluorinated free base porphyrin derivatives, closely related to 1-(2-Aminophenyl)-2-chloroethanone, has shown efficacy in catalyzing the reduction of oxygen by weak electron donors. This finding is significant in the field of catalysis and could have implications for the development of new catalytic processes in organic chemistry (Hatay et al., 2010).

Development of Polyamides and Polyimides

1-(2-Aminophenyl)-2-chloroethanone and its derivatives are instrumental in the synthesis of polyamides and polyimides. These polymers, which incorporate aminophenyl and pyrazoline moieties, display unique properties such as solubility in various solvents and thermal stability. This research contributes to the development of new materials with potential applications in industries such as plastics, coatings, and aerospace (Mikroyannidis, 1997).

Environmental Studies

In environmental studies, derivatives of 1-(2-Aminophenyl)-2-chloroethanone have been identified in the analysis of groundwater pollutants. For example, the metabolite of a specific herbicide was analyzed using techniques that can be applied to similar compounds. This research is vital for environmental monitoring and understanding the behavior of pollutants in water sources (Thurman et al., 1996).

Synthesis of Novel Antioxidants

1-(2-Aminophenyl)-2-chloroethanone has been utilized in the synthesis of novel antioxidants. Research into carbazole derivatives shows the potential of these compounds as radical scavengers, which is crucial in the development of new drugs and materials with antioxidant properties. The study includes the creation of various analogs and their evaluation for antioxidant activity (Naik et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

将来の方向性

This involves discussing potential applications of the compound and areas where further research could be beneficial.

For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or more specific information, feel free to ask!

特性

IUPAC Name |

1-(2-aminophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIRWNKBVWOIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497491 | |

| Record name | 1-(2-Aminophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminophenyl)-2-chloroethanone | |

CAS RN |

64605-23-8 | |

| Record name | 1-(2-Aminophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)